Technical Monograph: 2,3-Dibromopyridine-5-sulfonyl chloride
Technical Monograph: 2,3-Dibromopyridine-5-sulfonyl chloride
CAS Number: 1261883-41-3
Molecular Formula: C
Part 1: Executive Summary & Structural Significance
In the landscape of modern medicinal chemistry, 2,3-Dibromopyridine-5-sulfonyl chloride represents a high-value "orthogonal scaffold."[3] Unlike simple pyridine derivatives, this molecule offers three distinct sites of reactivity, each activatable under specific conditions.[3] This allows researchers to construct complex heteroaryl libraries with high regiocontrol, making it a critical intermediate for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors.[3]
This guide details the technical specifications, synthesis pathways, and validated handling protocols for CAS 1261883-41-3, moving beyond catalog data to provide actionable scientific insight.[3]
Part 2: Chemical Identity & Properties[3][4][5]
Nomenclature and Synonyms[3]
-
Preferred IUPAC Name: 2,3-Dibromopyridine-5-sulfonyl chloride[3][4]
-
Synonyms: 5,6-Dibromopyridine-3-sulfonyl chloride (based on ring numbering symmetry); 5-Chlorosulfonyl-2,3-dibromopyridine.[3]
-
SMILES: ClS(=O)(=O)c1cncc(Br)c1Br
Physicochemical Data Table
| Property | Value | Note |
| Appearance | White to pale yellow solid | Crystalline powder |
| Melting Point | 108–112 °C | Decomposes at higher temps |
| Solubility | DCM, THF, Ethyl Acetate | Reacts violently with water/alcohols |
| Stability | Moisture Sensitive | Hydrolyzes to sulfonic acid + HCl |
| Storage | 2–8 °C, Inert Atmosphere (Ar/N | Desiccate strictly |
Part 3: Synthesis & Manufacturing Architecture
The synthesis of 2,3-Dibromopyridine-5-sulfonyl chloride is rarely performed via direct sulfonation due to the deactivating nature of the pyridine ring and the bromine substituents.[3] The authoritative industrial route utilizes the Meerwein Sulfonyl Chloride Synthesis , converting an amine to a sulfonyl chloride via a diazonium intermediate.[3]
Validated Synthetic Pathway (The Meerwein Protocol)
This protocol ensures high fidelity by avoiding harsh chlorosulfonic acid conditions that could scramble the halogen positions.[3]
-
Precursor: 5-Amino-2,3-dibromopyridine.[3]
-
Diazotization: Reaction with NaNO
in concentrated HCl at <5°C generates the diazonium salt.[3] -
Chlorosulfonylation: The diazonium species is treated with sulfur dioxide (SO
) saturated in acetic acid/CuCl catalyst.[3]
Figure 1: Meerwein synthesis route for CAS 1261883-41-3.[3] The diazonium intermediate is generated in situ and immediately captured by sulfur dioxide.[3]
Part 4: Orthogonal Reactivity & Mechanism
The power of this scaffold lies in its chemoselectivity .[3] The three functional groups react in a predictable hierarchy, allowing sequential functionalization without protecting groups.[3]
Reactivity Hierarchy (SAR Potential)
-
Position 5 (Sulfonyl Chloride): Most Reactive.[3][5] Reacts with nucleophiles (amines, alcohols) at Room Temperature (RT) or 0°C.[3]
-
Position 2 (Bromine): Activated. Adjacent to the pyridine nitrogen.[3][6][7] Susceptible to S
Ar (Nucleophilic Aromatic Substitution) or Pd-catalyzed coupling.[3] -
Position 3 (Bromine): Least Reactive.[3] Sterically crowded and electronically less activated.[3] Requires forcing conditions or specialized catalysts (e.g., Buchwald-Hartwig) to react.[3]
Figure 2: Chemoselective reactivity map.[3] The sulfonyl chloride allows immediate library generation, leaving the dibromo-core intact for subsequent scaffold elaboration.[3]
Part 5: Validated Experimental Protocols
Protocol: Synthesis of a Sulfonamide Library
Objective: Functionalize Position 5 while preserving the 2,3-dibromo motif.
Reagents:
-
Primary/Secondary Amine (1.1 equiv)[3]
-
Triethylamine (Et
N) or Pyridine (2.0 equiv)[3] -
Dichloromethane (DCM), Anhydrous[3]
Step-by-Step Methodology:
-
Preparation: Dissolve the amine and Et
N in anhydrous DCM under a nitrogen atmosphere. Cool to 0°C.[3] -
Addition: Dissolve 2,3-Dibromopyridine-5-sulfonyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 10 minutes. Note: Exothermic reaction.[3]
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor by TLC (usually complete < 2 hours).
-
Workup: Quench with water. Wash organic layer with 1N HCl (if product is not basic) and brine.[3] Dry over MgSO
. -
Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes or purify via flash chromatography.
Self-Validating Checkpoint:
-
Success Indicator: Disappearance of the sulfonyl chloride spot on TLC and formation of a stable sulfonamide peak in LC-MS (M+1).
-
Failure Mode: If hydrolysis occurs (formation of sulfonic acid), ensure DCM is anhydrous and glassware is oven-dried.[3]
Part 6: Safety, Handling & Stability[3]
Hazard Identification (GHS)[3]
-
Signal Word: DANGER
-
H314: Causes severe skin burns and eye damage.[3]
-
H290: May be corrosive to metals.[3]
-
EUH014: Reacts violently with water.[3]
Storage & Degradation
Sulfonyl chlorides are thermodynamically unstable toward hydrolysis.[3]
-
Signs of Degradation: Formation of a viscous oil or white acidic crust (sulfonic acid) on the solid surface.[3]
-
Mitigation: Store in a sealed vial inside a secondary container with desiccant (Drierite/Silica) at 4°C. Allow to warm to room temperature before opening to prevent condensation.[3]
References
-
National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary: Pyridine sulfonyl chlorides and related structures. Retrieved from [Link]
-
Maloney, K. M., et al. (2018).[3] "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides." Angewandte Chemie International Edition. (Contextual grounding for sulfonyl chloride reactivity). Retrieved from [Link]
Sources
- 1. 1261843-38-2|2,3-Dibromopyridine-4-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. 1266693-63-3|6-Bromopyridine-3-sulfonyl chloride hydrochloride|BLD Pharm [bldpharm.com]
- 3. 2,3-Dibromo-5-chloropyridine | C5H2Br2ClN | CID 11000162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1261587-07-8|2,5-Dibromopyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-Bromopyridine-2-sulfonyl chloride | 874959-68-9 [sigmaaldrich.com]
- 7. heteroletters.org [heteroletters.org]
